molecular formula C14H19N5O3S B2685351 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide CAS No. 2034358-80-8

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2685351
CAS No.: 2034358-80-8
M. Wt: 337.4
InChI Key: DGHOWHVJIAVQRV-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a synthetic compound characterized by its triazine and benzenesulfonamide components. It is commonly employed in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. Key reagents include dimethylamine, methoxy groups, triazine derivatives, and benzenesulfonamide precursors. Key steps might involve:

  • Formation of triazine intermediates under controlled temperatures.

  • Introduction of dimethylamino and methoxy groups via nucleophilic substitution.

  • Coupling with 3-methylbenzenesulfonamide through suitable catalysts and solvents.

Industrial Production Methods

Industrial-scale production often employs optimized methods for higher yields and purity, potentially leveraging:

  • Advanced catalysts for improved reaction efficiency.

  • Continuous flow reactors to maintain consistent conditions.

  • Green chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several chemical reactions including:

  • Oxidation: Exposure to strong oxidizing agents can modify its functional groups.

  • Reduction: Reducing agents can alter its chemical structure, particularly affecting the triazine ring.

  • Substitution: The presence of substitutable groups allows for various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include potassium permanganate or hydrogen peroxide, typically under acidic or basic conditions.

  • Reducing Agents: Hydrogen gas in the presence of palladium on carbon (Pd/C), sodium borohydride.

  • Substitution Reagents: Halides, amines, and alcohols under varying temperature and solvent conditions.

Major Products Formed

Reaction products can vary depending on the specific reagents and conditions, but often include modified triazine derivatives and sulfonamide compounds with different functional groups.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide has several applications across different fields:

Chemistry

  • Used as a precursor in the synthesis of more complex organic molecules.

  • Employs in studying reaction mechanisms and kinetics due to its well-defined structure.

Biology

  • Acts as a probe in biochemical assays to understand enzyme activities.

  • Utilized in the development of new pharmaceuticals targeting specific proteins or enzymes.

Medicine

  • Investigated for potential therapeutic applications in treating diseases through targeted molecular mechanisms.

  • Studies on its interactions with biomolecules for drug design and development.

Industry

  • Applied in material science for developing advanced polymers and resins.

  • Serves as an intermediate in the production of dyes and other industrial chemicals.

Mechanism of Action

This compound interacts with biological systems through various molecular pathways. Key mechanisms include:

  • Binding to Enzymes: Its structure allows it to fit into the active sites of specific enzymes, modifying their activity.

  • Signal Pathway Modulation: Interacts with cellular receptors to alter signal transduction pathways.

  • Chemical Interactions: Forms covalent or non-covalent bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Unique Features

  • The presence of both dimethylamino and methoxy groups on the triazine ring provides unique reactivity and binding properties.

Similar Compounds

  • N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-benzenesulfonamide: Lacks the methyl group, offering different reactivity.

  • 4-(dimethylamino)-6-methoxy-1,3,5-triazine derivatives: Similar in structure but vary in substituents affecting their applications.

  • Benzenesulfonamide derivatives: Varying side groups leading to different biological and chemical properties.

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide stands out due to its versatile reactivity and significant role in scientific research and industrial applications. Always room for more discoveries!

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a triazine core with various functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₄O₂S
  • Molecular Weight: Approximately 306.37 g/mol

The presence of the dimethylamino group and the methoxy substituent on the triazine ring suggests potential interactions with various biological targets, particularly in pharmacological contexts.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, derivatives of triazine compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that triazine derivatives can interact with DNA and inhibit topoisomerase activity, leading to reduced tumor growth in vitro and in vivo models . The specific interactions of our compound with cellular pathways remain to be elucidated but suggest a promising avenue for anticancer drug development.

Antiviral Activity

Compounds with similar structural features have exhibited broad-spectrum antiviral effects. For example, N-phenylbenzamide derivatives have shown efficacy against viruses such as HIV and Hepatitis B by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . Given the structural similarities, it is plausible that this compound may also possess antiviral properties.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound Name Structure Features Biological Activity Unique Aspects
4-(dimethylamino)-6-morpholino-1,3,5-triazineTriazine core with morpholineAnticancerLacks indole moiety
2-(1H-indol-3-yl)acetamideIndole structure onlyAntimicrobialSimpler structure
N-(4-(dimethylamino)-phenyl)acetamideAromatic substitutionAnalgesic propertiesNo triazine core

This table highlights the unique combination of structural elements in this compound that may confer distinct biological activities not present in simpler analogs.

Study 1: Anticancer Activity Evaluation

In a recent study examining the anticancer properties of various triazine derivatives, it was found that compounds featuring a dimethylamino group exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7). The study utilized MTT assays to assess cell viability and demonstrated significant reductions in cell proliferation at low micromolar concentrations.

Study 2: Antiviral Screening

Another investigation focused on the antiviral effects of benzamide derivatives against Hepatitis B virus (HBV). The study revealed that certain derivatives could inhibit HBV replication effectively through modulation of host cellular factors like APOBEC3G . Although not directly tested on our compound, these findings suggest a pathway for potential antiviral activity.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-10-6-5-7-11(8-10)23(20,21)15-9-12-16-13(19(2)3)18-14(17-12)22-4/h5-8,15H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHOWHVJIAVQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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